REACTION_CXSMILES
|
O.[OH-].[Na+].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].[CH2:11]([OH:13])[CH3:12]>CO.CO.C(O)C>[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7])[CH3:12].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:12].[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7] |f:1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with 1 liter of Dowex MSA 1 strong base resin
|
Type
|
CUSTOM
|
Details
|
This reactor was used
|
Type
|
CUSTOM
|
Details
|
to react mixtures
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[OH-].[Na+].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].[CH2:11]([OH:13])[CH3:12]>CO.CO.C(O)C>[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7])[CH3:12].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:12].[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7] |f:1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with 1 liter of Dowex MSA 1 strong base resin
|
Type
|
CUSTOM
|
Details
|
This reactor was used
|
Type
|
CUSTOM
|
Details
|
to react mixtures
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[OH-].[Na+].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].[CH2:11]([OH:13])[CH3:12]>CO.CO.C(O)C>[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7])[CH3:12].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:12].[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7] |f:1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with 1 liter of Dowex MSA 1 strong base resin
|
Type
|
CUSTOM
|
Details
|
This reactor was used
|
Type
|
CUSTOM
|
Details
|
to react mixtures
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[OH-].[Na+].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].[CH2:11]([OH:13])[CH3:12]>CO.CO.C(O)C>[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7])[CH3:12].[CH2:11]([O:13][CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:12].[CH3:11][O:13][CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7] |f:1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with 1 liter of Dowex MSA 1 strong base resin
|
Type
|
CUSTOM
|
Details
|
This reactor was used
|
Type
|
CUSTOM
|
Details
|
to react mixtures
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |